molecular formula C11H13F3N2O B1395084 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol CAS No. 1220019-17-9

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol

Cat. No. B1395084
CAS RN: 1220019-17-9
M. Wt: 246.23 g/mol
InChI Key: DWGVBUOKDUXKOM-UHFFFAOYSA-N
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Description

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol, also known as 1-(4-aminotrifluoromethylphenyl)-3-pyrrolidinol, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. 1-(4-aminotrifluoromethylphenyl)-3-pyrrolidinol is a structural analog of the neurotransmitter dopamine, and has been studied for its ability to interact with the dopamine receptor system. This compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Pharmaceutical Research CGRP Receptor Antagonist

The trifluoromethyl group is known for its application in pharmaceuticals. For instance, it is used in the synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, which is involved in the innervation of peripheral sensory trigeminal nerves and can be pain-sensitive .

Organic Synthesis Suzuki-Coupling Reactions

This compound can be utilized in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are valuable in various organic synthesis applications .

Material Science Fluorinated Polyimides

In material science, such compounds are used to prepare fluorinated polyimides with high transparency, thermal properties, and organosolubility. These properties are crucial for applications requiring balanced performance characteristics .

Chemical Synthesis Nucleophilic Substitution Reactions

The trifluoromethyl group is also significant in nucleophilic substitution reactions, which are fundamental in chemical synthesis for creating complex molecules .

Polymer Chemistry Light-Colored Fluorinated Polyimides

In polymer chemistry, the compound is used to synthesize light-colored fluorinated polyimides based on specific monomers like 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene .

Advanced Materials Organosoluble Fluorinated Polyimides

It serves as a precursor for organosoluble fluorinated polyimides from 2,2-bis[4-(4-amino-2-trifluoromethylpenoxy)phenyl]sulfone, indicating its role in developing advanced materials with specific solubility and color properties .

properties

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-5-7(15)1-2-10(9)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGVBUOKDUXKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220019-17-9
Record name 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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